molecular formula C4H5ClO B1238087 2-Chlorocrotonaldehyde CAS No. 25129-61-7

2-Chlorocrotonaldehyde

Cat. No.: B1238087
CAS No.: 25129-61-7
M. Wt: 104.53 g/mol
InChI Key: GMUIHGWBQIUCST-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorocrotonaldehyde is a chemical compound with the molecular formula C4H5ClO. It is a colorless liquid with a pungent odor and is used in various industrial and research applications. This compound is an unsaturated aldehyde, which means it contains both a carbonyl group and a carbon-carbon double bond, making it highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocrotonaldehyde can be synthesized through the chlorination of crotonaldehyde. The process involves passing chlorine gas through crotonaldehyde in the presence of a catalyst, typically at low temperatures to control the reaction rate and prevent over-chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of chlorine gas into a reactor containing crotonaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The resulting mixture is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocrotonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorocrotonaldehyde has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chlorocrotonaldehyde involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Chlorocrotonaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with its non-chlorinated counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

(Z)-2-chlorobut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUIHGWBQIUCST-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871423
Record name (2Z)-2-Chlorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25129-61-7, 53175-28-3
Record name Crotonaldehyde, 2-chloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorocrotonaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053175283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenal, 2-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2-Chlorobut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-butenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2Z)-2-chlorobut-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorocrotonaldehyde
Reactant of Route 2
2-Chlorocrotonaldehyde
Reactant of Route 3
2-Chlorocrotonaldehyde
Reactant of Route 4
2-Chlorocrotonaldehyde
Reactant of Route 5
2-Chlorocrotonaldehyde
Reactant of Route 6
2-Chlorocrotonaldehyde
Customer
Q & A

Q1: What is the significance of converting 2-Chlorocrotonaldehyde to organometallic reagents like those described in the research?

A1: Organometallic reagents, particularly those containing lithium, sodium, or potassium, are crucial in organic synthesis. They act as strong nucleophiles, enabling the formation of new carbon-carbon bonds. The research demonstrates that this compound can be transformed into β-substituted organolithium, organosodium, and organopotassium derivatives []. These derivatives are particularly useful because they provide a pathway to create functionalized allyl alcohols, which are versatile building blocks for various chemical syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.